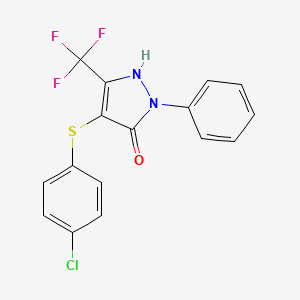

![molecular formula C12H12F3N B2598765 (1S,2R,5R)-2-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane CAS No. 2580100-48-5](/img/structure/B2598765.png)

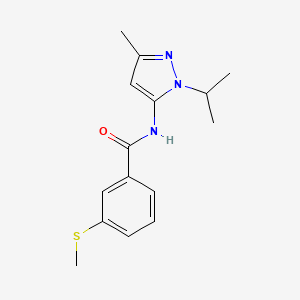

(1S,2R,5R)-2-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(1S,2R,5R)-2-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane” is a chemical compound with a molecular formula of C12H11F4N . It is used in the synthesis of pyrazine and pyrimidine analogs of biarylamines .

Molecular Structure Analysis

The molecule contains a total of 19 bonds. There are 11 non-H bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .

Wissenschaftliche Forschungsanwendungen

Analgesic Potency and Enantioselective Activity

A significant application of the (1S,2R,5R)-2-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane series, specifically identified as Bicifadine, lies in its nonnarcotic analgesic properties. Research has demonstrated that the analgesic activity within this series is enantioselective, with the (+) enantiomer showcasing the most potent effects. This discovery has propelled Bicifadine into clinical trials, highlighting its potential as a therapeutic agent in pain management. The research underscores the importance of para-substituted compounds within this series for achieving optimal analgesic potency in various pain assays (Epstein et al., 1981).

Synthesis and Aromatase Inhibitory Activity

The synthetic pathways and biological activities of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane derivatives have been explored, revealing their potential as aromatase inhibitors. This class of compounds, including specific enantiomers, has demonstrated significant in vitro inhibition of human placental aromatase, an enzyme crucial for estrogen production. Their effectiveness surpasses that of known clinical agents, positioning these derivatives as promising candidates for the endocrine therapy of hormone-dependent tumors, such as breast cancer (Staněk et al., 1991).

Modular Synthesis for Pharmaceutical Applications

A groundbreaking approach to synthesizing 1-heteroaryl-3-azabicyclo[3.1.0]hexanes has been developed, utilizing Suzuki-Miyaura and Chan-Evans-Lam coupling reactions. This modular synthesis strategy opens new avenues for constructing compounds with the challenging 1-heteroaryl-3-azabicyclo[3.1.0]hexane architecture, which is of particular interest in pharmaceutical research. The compatibility of this method with a wide range of aryl and heteroaryl bromides and chlorides facilitates the creation of diverse compounds that could serve as the foundation for future drug development (Harris et al., 2017).

Antimalarial and Antimycobacterium Activities

The exploration of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives has revealed their promising antimalarial and antimycobacterium activities. Through the variation of side chains and substituents, these derivatives exhibit significant in vitro activity against P. falciparum and antimycobacterium, along with cytotoxic activity assessments. Such findings suggest the potential of these compounds in developing new treatments for malaria and tuberculosis, highlighting the versatility of the azabicyclo[3.1.0]hexane framework in medicinal chemistry (Ningsanont et al., 2003).

Eigenschaften

IUPAC Name |

(1S,2R,5R)-2-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N/c13-12(14,15)9-3-1-7(2-4-9)11-10-5-8(10)6-16-11/h1-4,8,10-11,16H,5-6H2/t8-,10-,11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLACWXFGZSYED-LSJOCFKGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(NC2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]1[C@@H](NC2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

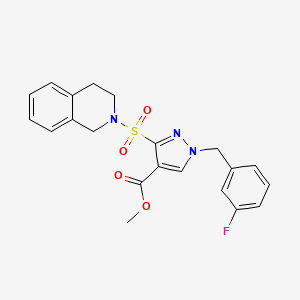

![6-(2-Methoxyphenyl)-2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2598683.png)

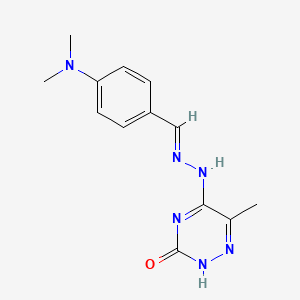

![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2598688.png)

![[3-(Methylsulfanyl)phenyl]hydrazine hydrochloride](/img/structure/B2598689.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2598690.png)

![Ethyl [(2-methoxyethyl)amino]acetate](/img/structure/B2598695.png)

![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2598697.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2598702.png)